molecular formula C27H32FNO7 B15085607 5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15085607
M. Wt: 501.5 g/mol
InChI Key: MINLQOCLVVUCRS-BZZOAKBMSA-N
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Description

The compound 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including methoxy, butoxy, fluorobenzoyl, and hydroxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrol-2-One Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of Substituents: The various substituents (butoxy, methoxy, fluorobenzoyl, hydroxy, and methoxypropyl) are introduced through a series of substitution and addition reactions. These reactions may involve reagents such as alkyl halides, aryl halides, and organometallic compounds.

    Final Assembly: The final assembly of the compound involves coupling the substituted pyrrol-2-one core with the appropriate aryl and alkyl groups under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes, considering factors such as reaction kinetics, heat transfer, and mixing efficiency.

    Purification Techniques: Employing advanced purification techniques such as chromatography, crystallization, and distillation to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The aryl groups can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Nucleophiles: Alkyl halides, aryl halides, or organometallic reagents.

    Catalysts: Palladium, nickel, or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives with different functional groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Materials Science: Application in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.

    Biological Research: Investigation of its biological activity and potential therapeutic effects in various biological systems.

Mechanism of Action

The mechanism of action of 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    Ion Channel Blockade: Blocking ion channels and affecting ion flow across cell membranes.

Comparison with Similar Compounds

5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with similar compounds based on its structure and properties. Similar compounds may include:

    Analogous Pyrrol-2-One Derivatives: Compounds with similar pyrrol-2-one cores but different substituents.

    Fluorobenzoyl Derivatives: Compounds with fluorobenzoyl groups but different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.

The uniqueness of 5-(4-BUTOXY-3-METHOXYPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C27H32FNO7

Molecular Weight

501.5 g/mol

IUPAC Name

(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32FNO7/c1-5-6-14-36-21-11-8-17(16-22(21)35-4)24-23(26(31)27(32)29(24)12-7-13-33-2)25(30)18-9-10-20(34-3)19(28)15-18/h8-11,15-16,24,30H,5-7,12-14H2,1-4H3/b25-23-

InChI Key

MINLQOCLVVUCRS-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CCCOC)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCOC)OC

Origin of Product

United States

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